Molecular Weight & Physicochemical Profile
The molecular weight of 3-(3-fluoro-4-methylphenoxy)propanoic acid (198.19 g/mol) [1] is precisely calibrated between that of the lighter 3-(4-fluorophenoxy)propanoic acid (184.17 g/mol) [2] and the heavier 3-(3-chloro-4-methylphenoxy)propanoic acid (214.64 g/mol) [3]. This intermediate value may influence absorption, distribution, metabolism, and excretion (ADME) parameters, where molecular weights <200 Da often correlate with better passive diffusion and oral bioavailability [4]. In contrast, the chloro analog exceeds 200 Da, which may increase susceptibility to active efflux and reduce permeation.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 198.19 g/mol |
| Comparator Or Baseline | 3-(4-Fluorophenoxy)propanoic acid: 184.17 g/mol; 3-(3-Chloro-4-methylphenoxy)propanoic acid: 214.64 g/mol |
| Quantified Difference | Target compound is +14.02 g/mol (+7.6%) vs. fluoro-only analog; -16.45 g/mol (-7.7%) vs. chloro analog. |
| Conditions | Computed by PubChem 2.1 (2021 release) using standard methods [1]. |
Why This Matters
Procurement of the correct molecular weight ensures predictable solubility and permeability behavior, which is essential for in vitro assays and lead optimization workflows.
- [1] PubChem. (2026). Compound Summary for CID 107168344, 3-(3-Fluoro-4-methylphenoxy)propanoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 2758762, 3-(4-Fluorophenoxy)propanoic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 59756990, 3-(3-Chloro-4-methylphenoxy)propanoic acid. National Center for Biotechnology Information. View Source
- [4] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
